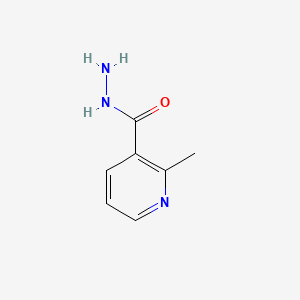

2-Methylnicotinohydrazid

Übersicht

Beschreibung

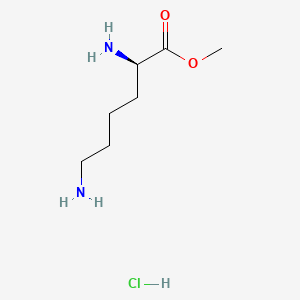

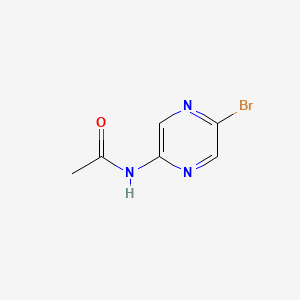

2-Methylnicotinohydrazide is an organic compound with the molecular formula C7H9N3O. It consists of a pyridine ring substituted with a methyl group and a hydrazide functional group.

Wissenschaftliche Forschungsanwendungen

Biochemische Analyse

Biochemical Properties

2-Methylnicotinohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, 2-Methylnicotinohydrazide has been found to interact with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of 2-Methylnicotinohydrazide on various types of cells and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Methylnicotinohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, 2-Methylnicotinohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound acts as an enzyme inhibitor, preventing the normal catalytic activity of enzymes involved in metabolic pathways . Additionally, 2-Methylnicotinohydrazide has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cellular processes such as apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methylnicotinohydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-Methylnicotinohydrazide can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of 2-Methylnicotinohydrazide in animal models have provided valuable insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, 2-Methylnicotinohydrazide has been shown to have minimal toxic effects and can be used safely in therapeutic applications . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for its use in clinical settings .

Metabolic Pathways

2-Methylnicotinohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, 2-Methylnicotinohydrazide is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, leading to their excretion from the body . The metabolic pathways of 2-Methylnicotinohydrazide are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-Methylnicotinohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, 2-Methylnicotinohydrazide can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its affinity for specific cellular compartments and its interactions with tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-Methylnicotinohydrazide is an important factor in determining its activity and function . The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 2-Methylnicotinohydrazide interacts with enzymes and proteins involved in metabolic pathways, modulating their activity . In the nucleus, the compound can bind to transcription factors and other regulatory proteins, influencing gene expression . The subcellular localization of 2-Methylnicotinohydrazide is regulated by specific targeting signals and post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylnicotinohydrazide can be synthesized through the reaction of 2-methylnicotinic acid with hydrazine hydrate. The reaction typically involves heating the acid with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2-methylnicotinohydrazide are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylnicotinohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a catalytic amount of acid, such as glacial acetic acid, under reflux conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products:

Hydrazones: Formed from condensation reactions with aldehydes and ketones.

Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2-methylnicotinohydrazide, particularly in its role as an antitubercular agent, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as InhA, which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting these enzymes, 2-methylnicotinohydrazide disrupts cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: Another hydrazide derivative used as a first-line antitubercular drug.

Nicotinohydrazide: Similar structure but lacks the methyl group on the pyridine ring.

Hydrazones: Formed from the reaction of hydrazides with aldehydes or ketones.

Uniqueness: 2-Methylnicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell walls .

Eigenschaften

IUPAC Name |

2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHPGUURTXVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665582 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-01-9 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?

A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of 2-methylnicotinohydrazide derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.

Q2: What is the significance of the reported MIC values for compounds 8b and 8c?

A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)